Comparative Mass Spectrometric Resolution: +5 Da Mass Shift Eliminates Isotopic Cross-Talk Risk
Atorvastatin-d5 Sodium Salt provides a +5 Da mass shift relative to unlabeled atorvastatin sodium (MW 580.6 → 585.65), compared to a +3 Da shift for d3-atorvastatin . In LC-MS/MS methods requiring simultaneous quantification of atorvastatin plus ortho- and para-hydroxy metabolites, the d5-labeled isotopomers were specifically synthesized to ensure complete chromatographic and mass spectrometric resolution from all native analytes and their natural isotopic envelopes, a requirement not fully satisfied by d3-labeled variants in multi-analyte panels [1].
| Evidence Dimension | Mass shift from unlabeled analyte (Da) |
|---|---|
| Target Compound Data | +5 Da |
| Comparator Or Baseline | d3-Atorvastatin: +3 Da |
| Quantified Difference | +2 Da additional mass separation |
| Conditions | LC-MS/MS; molecular weight determination by ESI+ mass spectrometry |
Why This Matters
Greater mass separation reduces the risk of isotopic cross-talk and interference from the M+2 and M+4 isotopic peaks of the native analyte, which is essential for achieving the accuracy and precision required in regulated bioanalysis.
- [1] Chen BC, Sundeen JE, Guo P, Bednarz MS, Hangeland JJ, Ahmed SZ, Jemal M. Synthesis of deuterium-labeled atorvastatin and its metabolites for use as internal standards in a LC/MS/MS method developed for quantitation of the drug and its metabolites in human serum. Journal of Labelled Compounds and Radiopharmaceuticals. 2000;43(3):261-270. View Source
